![molecular formula C27H20ClN3OS2 B12011950 (5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one CAS No. 623935-53-5](/img/structure/B12011950.png)
(5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you’ve described is a complex organic molecule with a fascinating structure. Let’s break it down:
Chemical Formula: CHClNOS
IUPAC Name: (5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
Vorbereitungsmethoden
Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route includes the condensation of appropriate starting materials. without specific literature references, I can’t provide exact conditions. Researchers typically optimize reaction parameters to achieve the desired product.
Analyse Chemischer Reaktionen
Reactivity: The compound likely undergoes various chemical reactions due to its functional groups. Some potential reactions include:
Oxidation: Oxidative processes could modify the pyrazole or thiazolidinone moieties.
Reduction: Reduction reactions may affect the double bond or the thiazolidinone ring.
Substitution: Substitution reactions could occur at the phenyl or chlorophenyl groups.
Common Reagents and Conditions: Reagents and conditions depend on the specific reaction. Common reagents include oxidants (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., amines). Reaction conditions vary based on the desired transformation.
Major Products: The major products depend on the reaction type. For example:
- Oxidation might yield an oxo-derivative.
- Reduction could lead to a saturated analog.
- Substitution may result in various derivatives.
Wissenschaftliche Forschungsanwendungen
Biology and Medicine:
Anticancer Properties: Investigate its effects on cancer cells.
Anti-inflammatory Activity: Explore its potential as an anti-inflammatory agent.
Enzyme Inhibition: Study its interaction with enzymes.
Pharmaceuticals: Evaluate its use as a lead compound.
Agrochemicals: Assess its pesticidal properties.
Materials Science: Investigate its role in material synthesis.
Wirkmechanismus
The compound likely interacts with specific molecular targets, affecting cellular pathways. Detailed mechanistic studies are essential to understand its mode of action fully.
Vergleich Mit ähnlichen Verbindungen
While I don’t have a direct list of similar compounds, researchers often compare this compound to related structures. Its uniqueness lies in the combination of the pyrazole, thiazolidinone, and phenyl moieties.
Eigenschaften
CAS-Nummer |
623935-53-5 |
|---|---|
Molekularformel |
C27H20ClN3OS2 |
Molekulargewicht |
502.1 g/mol |
IUPAC-Name |
(5Z)-5-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H20ClN3OS2/c1-18(19-8-4-2-5-9-19)31-26(32)24(34-27(31)33)16-21-17-30(23-10-6-3-7-11-23)29-25(21)20-12-14-22(28)15-13-20/h2-18H,1H3/b24-16- |
InChI-Schlüssel |
GSNAYIMIJCJJON-JLPGSUDCSA-N |
Isomerische SMILES |
CC(C1=CC=CC=C1)N2C(=O)/C(=C/C3=CN(N=C3C4=CC=C(C=C4)Cl)C5=CC=CC=C5)/SC2=S |
Kanonische SMILES |
CC(C1=CC=CC=C1)N2C(=O)C(=CC3=CN(N=C3C4=CC=C(C=C4)Cl)C5=CC=CC=C5)SC2=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


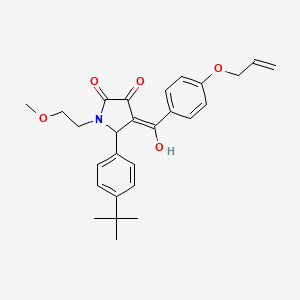

![1-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]naphthalen-2-ol](/img/structure/B12011877.png)
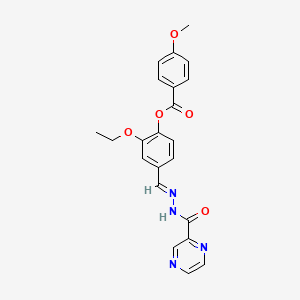

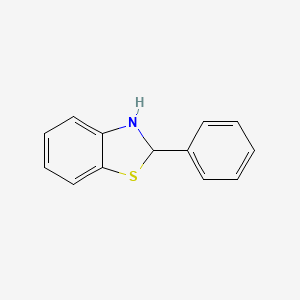
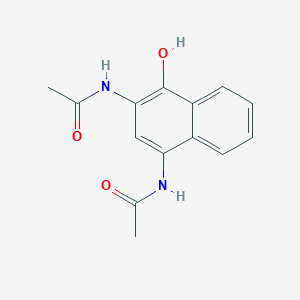


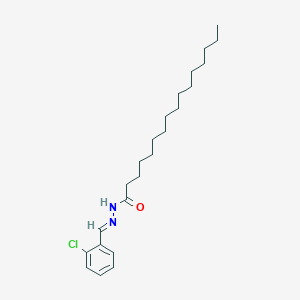
![(5Z)-3-(2-chlorobenzyl)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12011924.png)

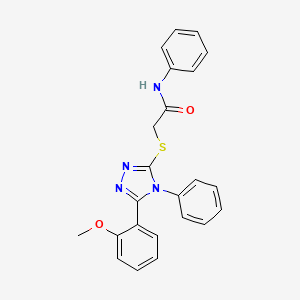
![5-(2,4-Dichlorophenyl)-4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12011937.png)
